4-bromo-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide
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Overview
Description
4-BROMO-N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, and furan functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Chloromethylation: The chloromethyl group is introduced to the phenyl ring using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like zinc chloride.
Furan-2-ylmethylation: The furan-2-ylmethyl group is attached via a nucleophilic substitution reaction using furan-2-ylmethyl chloride and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas with palladium catalyst
Nucleophiles: Amines, thiols
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines
Substitution: Formation of substituted benzamides
Scientific Research Applications
4-BROMO-N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Materials Science: Investigated for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Chemical Biology: Utilized in the development of chemical probes for studying biological pathways.
Mechanism of Action
The mechanism of action of 4-BROMO-N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(3-chlorophenyl)benzamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
4-BROMO-N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE is unique due to the presence of both furan and chlorophenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H15BrClNO2 |
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Molecular Weight |
404.7 g/mol |
IUPAC Name |
4-bromo-N-[(3-chlorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H15BrClNO2/c20-16-8-6-15(7-9-16)19(23)22(13-18-5-2-10-24-18)12-14-3-1-4-17(21)11-14/h1-11H,12-13H2 |
InChI Key |
MBDBMHXXMQOWBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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